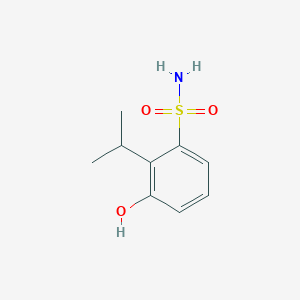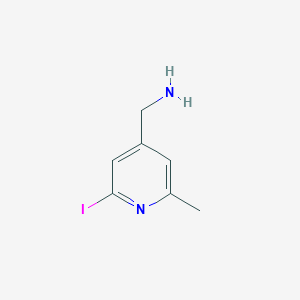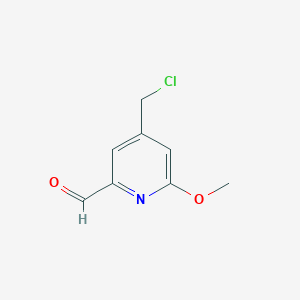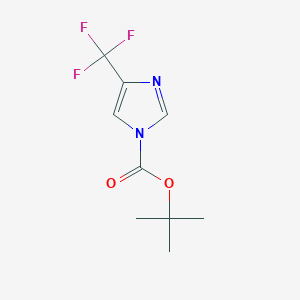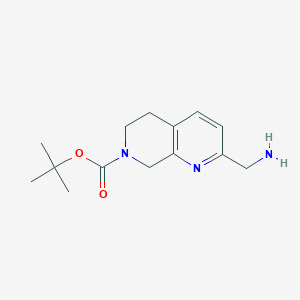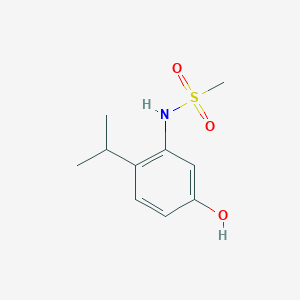![molecular formula C15H16O7 B14853906 methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allamandicin is a bioactive compound isolated from the plant Allamanda cathartica, which belongs to the family Apocynaceae. This compound is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction of the compound from the stem bark of Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The stem bark is collected and shade-dried to preserve its bioactive components.
Extraction: The dried bark is powdered and extracted using solvents such as ethanol or methanol. The extract is then filtered and concentrated under reduced pressure.
Purification: The concentrated extract is subjected to chromatographic techniques, such as column chromatography, to isolate allamandicin.
Industrial Production Methods
Industrial production of allamandicin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of allamandicin for pharmaceutical applications .
化学反応の分析
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives with potential bioactivity.
Reduction: Reduction reactions can modify the functional groups in allamandicin, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the allamandicin molecule, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of allamandicin with enhanced or modified bioactivity. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Allamandicin has been extensively studied for its scientific research applications, including:
Chemistry: Allamandicin is used as a lead compound in the synthesis of new bioactive molecules.
Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Allamandicin exhibits anticancer activity and is being investigated for its potential use in cancer therapy.
作用機序
Allamandicin exerts its effects through various molecular targets and pathways. The compound interacts with cellular enzymes and proteins, disrupting their normal function. For example, allamandicin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential skin-whitening agent. Additionally, allamandicin induces apoptosis in cancer cells by activating caspase enzymes and promoting cell death .
類似化合物との比較
Similar Compounds
Allamandin: Another bioactive compound from Allamanda cathartica with similar antimicrobial properties.
Plumericin: An iridoid lactone with anti-inflammatory and anticancer activities.
Isoplumericin: A derivative of plumericin with enhanced bioactivity.
Uniqueness of Allamandicin
Allamandicin is unique due to its potent tyrosinase inhibitory activity and its ability to induce apoptosis in cancer cells. Its diverse pharmacological properties make it a valuable compound for various scientific research applications .
特性
分子式 |
C15H16O7 |
|---|---|
分子量 |
308.28 g/mol |
IUPAC名 |
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
InChI |
InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3/t6-,7+,9-,10+,11+,14+,15-/m0/s1 |
InChIキー |
RMYLCIMGXGYTTK-NUOPGBMCSA-N |
異性体SMILES |
C[C@@H]([C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O)O |
正規SMILES |
CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


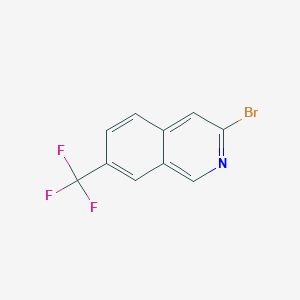
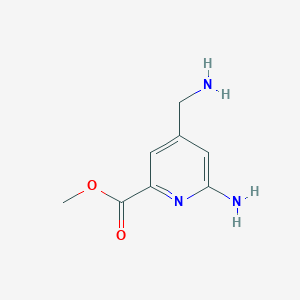
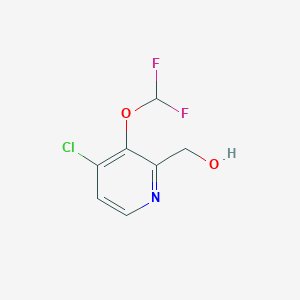
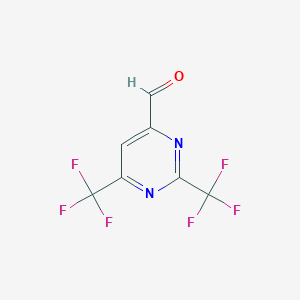
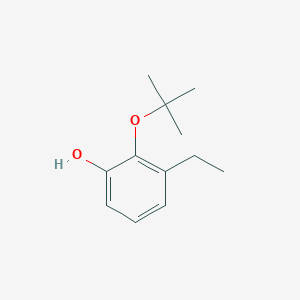
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

